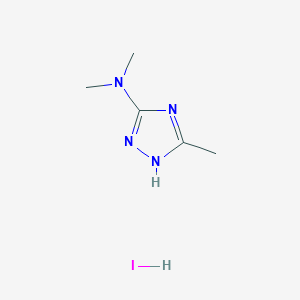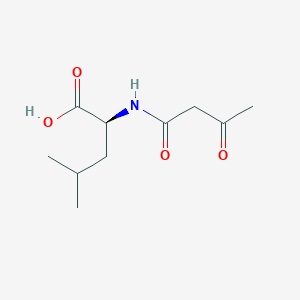
L-Leucine, N-(1,3-dioxobutyl)-
概要
説明
L-Leucine, N-(1,3-dioxobutyl)- is a derivative of the essential amino acid L-leucine. This compound is characterized by the presence of a 1,3-dioxobutyl group attached to the nitrogen atom of the leucine molecule. L-leucine itself is a branched-chain amino acid that plays a crucial role in protein synthesis, muscle repair, and various metabolic processes. The modification with a 1,3-dioxobutyl group can potentially alter its chemical properties and biological activities, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N-(1,3-dioxobutyl)- typically involves the reaction of L-leucine with a 1,3-dioxobutylating agent under controlled conditions. One common method is the esterification of L-leucine with 1,3-dioxobutane-2,4-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
Industrial production of L-Leucine, N-(1,3-dioxobutyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
L-Leucine, N-(1,3-dioxobutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The 1,3-dioxobutyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted leucine derivatives.
科学的研究の応用
L-Leucine, N-(1,3-dioxobutyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects in muscle repair and metabolic disorders.
Industry: Used in the production of specialized chemicals and pharmaceuticals.
作用機序
The mechanism of action of L-Leucine, N-(1,3-dioxobutyl)- involves its interaction with cellular pathways and molecular targets. The compound is believed to activate the mechanistic target of rapamycin (mTOR) signaling pathway, which plays a key role in regulating cell growth, protein synthesis, and metabolism. The 1,3-dioxobutyl group may enhance its ability to interact with specific receptors or enzymes, thereby modulating its biological effects.
類似化合物との比較
Similar Compounds
L-Leucine: The parent compound, essential for protein synthesis and muscle repair.
N-Acetyl-L-Leucine: A modified form of L-leucine with potential therapeutic applications.
L-Leucine Methyl Ester: Another derivative used in biochemical research.
Uniqueness
L-Leucine, N-(1,3-dioxobutyl)- is unique due to the presence of the 1,3-dioxobutyl group, which can significantly alter its chemical and biological properties. This modification may enhance its stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
特性
IUPAC Name |
(2S)-4-methyl-2-(3-oxobutanoylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-6(2)4-8(10(14)15)11-9(13)5-7(3)12/h6,8H,4-5H2,1-3H3,(H,11,13)(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGGSVVVSMQVOY-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309235 | |
| Record name | N-(1,3-Dioxobutyl)-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803-64-1 | |
| Record name | N-(1,3-Dioxobutyl)-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,3-Dioxobutyl)-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine](/img/structure/B3246774.png)
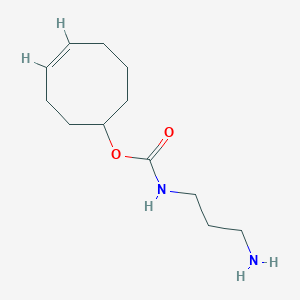
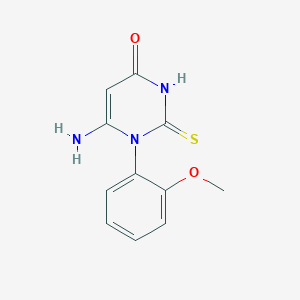
![1-Piperidinecarboxylic acid, 4-[(2-cyanophenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B3246809.png)

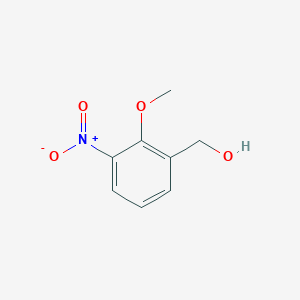


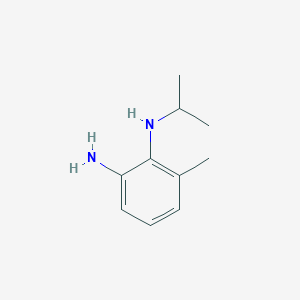
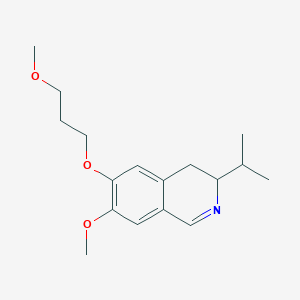

![4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B3246862.png)
![1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride](/img/structure/B3246871.png)
